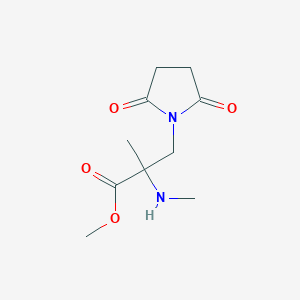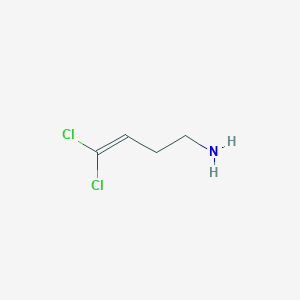![molecular formula C10H14N2O2S B13626104 N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide is a chemical compound with a unique structure that includes a cyclopropane ring attached to a sulfonamide group and an aminomethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide typically involves the reaction of 3-(aminomethyl)aniline with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide can be compared with other sulfonamide derivatives and cyclopropane-containing compounds:
Sulfonamide Derivatives: Similar compounds include sulfanilamide and sulfamethoxazole, which are well-known for their antimicrobial properties. This compound is unique due to the presence of the cyclopropane ring, which can impart different biological activities.
Cyclopropane-Containing Compounds: Compounds like cyclopropane carboxylic acid and cyclopropane sulfonic acid share the cyclopropane ring structure. The combination of the cyclopropane ring with the sulfonamide group in this compound makes it distinct and potentially more versatile in its applications.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Ongoing research continues to uncover its full potential and applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C10H14N2O2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-7-8-2-1-3-9(6-8)12-15(13,14)10-4-5-10/h1-3,6,10,12H,4-5,7,11H2 |
Clé InChI |
DYEYIZBAYIINMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)NC2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
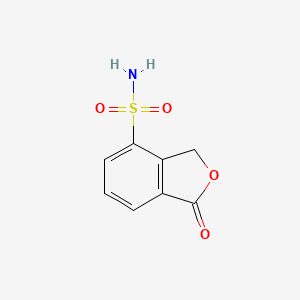
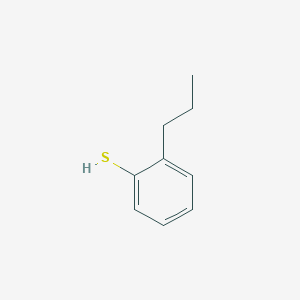
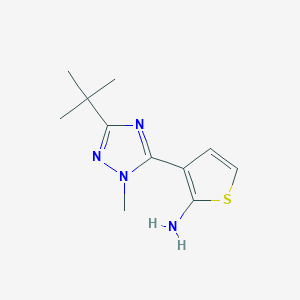
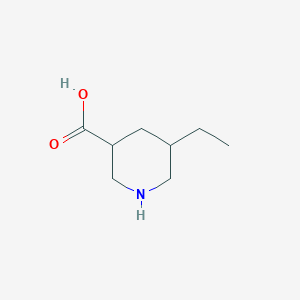
![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)
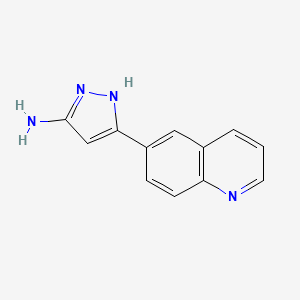
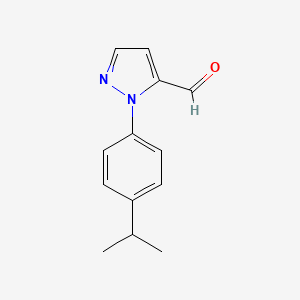
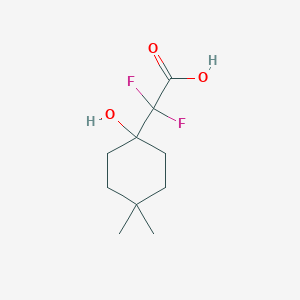
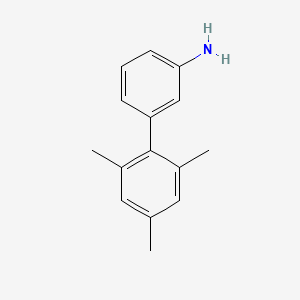
![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)
